molecular formula C32H40O19 B13399779 1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

Cat. No.: B13399779
M. Wt: 728.6 g/mol
InChI Key: PMVCHAWVCIWVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate, also identified in research as macluraparishin C, is a parishin-type derivative recognized for its presence in medicinal plants such as Maclura tricuspidata and Gastrodia elata . This compound belongs to a class of highly polar, bioactive constituents consisting of citric acid esterified with glucopyranosyloxybenzyl groups. Parishin compounds are of significant research interest due to their reported biological and pharmacological activities, particularly concerning the central nervous system . Studies on the parent plant Gastrodia elata have traditionally used it to treat disorders including vertigo, headache, and convulsions, with parishins considered key active principles . The proposed mechanism of action for this compound class involves metabolism into active intermediates like gastrodin and 4-hydroxybenzyl alcohol (4-HBA), which have shown a wide range of beneficial effects in models of cerebral ischemia, Alzheimer's disease, and Parkinson's disease . Furthermore, the glucopyranosyloxybenzyl pharmacophore is a subject of investigation in oncology research, as similar conjugated structures have been designed to exploit the increased glucose transporters on cancer cells, potentially leading to improved selectivity and antiproliferative activity through the induction of apoptotic cell death . Researchers can utilize this high-purity compound for activity screening, analytical method development, and in vitro studies to further elucidate its specific mechanisms and potential therapeutic applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C32H40O19

Molecular Weight

728.6 g/mol

IUPAC Name

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid

InChI

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)

InChI Key

PMVCHAWVCIWVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Preparation of the Citrate Core

The citrate core is synthesized through classical organic reactions such as esterification of citric acid derivatives or condensation of citric acid with appropriate benzyl alcohol derivatives. The key is to generate a symmetrical or asymmetrical citrate scaffold with reactive carboxyl groups suitable for subsequent coupling.

Reaction conditions:

  • Use of dicarboxylic acid derivatives or protected citric acid to facilitate selective esterification.
  • Employing acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions.
  • Solvent systems such as anhydrous ethanol or dichloromethane to promote ester formation.

Synthesis of 4-(D-glucopyranosyloxy)benzyl Alcohol

This intermediate is prepared via phenolic glycosylation :

  • Starting from 4-hydroxybenzyl alcohol , glycosylation with D-glucose donors (e.g., peracetylated glucose or activated glycosyl donors like trichloroacetimidates) is performed.
  • Glycosylation catalysts such as BF₃·Et₂O or HBr in acetic acid facilitate the formation of the glycosidic bond.
  • Post-glycosylation, deacetylation using sodium methoxide or enzymatic methods yields the free D-glucopyranoside.

Coupling of Phenolic Glycoside to Citrate

  • The phenolic hydroxyl group of the glycoside reacts with the activated carboxyl groups of the citrate core.
  • Carbodiimide-mediated coupling (e.g., EDC or DCC ) in the presence of N-hydroxysuccinimide (NHS) enhances ester bond formation.
  • Reaction parameters include room temperature or gentle heating, with solvents like dimethylformamide (DMF) or dichloromethane .

Formation of Di- or Tri-Substituted Parishin Derivatives

  • For compounds like parishin A or parishin C , multiple phenolic glycoside units are attached.
  • Sequential coupling steps are performed, with purification after each step to prevent overreaction or side products.

Purification Techniques

Following synthesis, purification of This compound involves multiple chromatographic methods:

Structural Elucidation and Confirmation

The synthesized compounds are characterized using:

Research Findings and Data Summary

Step Reaction Type Key Reagents Conditions Purpose References
1 Esterification Citric acid derivatives, acid catalyst Reflux, anhydrous solvents Synthesize citrate core ,
2 Glycosylation D-glucose donors, BF₃·Et₂O Room temp, inert atmosphere Attach glucose to phenol ,
3 Coupling EDC/NHS, solvents like DMF Room temp, mild agitation Attach phenolic glycoside to citrate ,
4 Purification Silica gel chromatography, RP-HPLC Standard chromatographic conditions Isolate pure compound ,,

Comparison with Similar Compounds

Structural Differentiation

The parishin family includes mono-, bis-, and tris-substituted citrate derivatives. Key structural distinctions are summarized below:

Table 1: Structural and Molecular Comparison of Parishin Compounds
Compound Name Substituent Positions on Citrate Molecular Formula Molecular Weight (g/mol) Source
Parishin C (target compound) 1,3-bis-substituted C₃₃H₄₄O₂₃ 844.70 Gastrodia elata
Parishin A 1,3,5-tris-substituted C₄₅H₅₆O₂₅ 996.93 Gastrodia elata
Parishin B 1,2-bis-substituted C₃₃H₄₄O₂₃ 844.70 Gastrodia elata
2-(4-(β-D-Glucopyranosyloxy)Benzyl)Citrate (Mono-substituted) 2-mono-substituted C₂₁H₂₈O₁₆ 548.44 Gastrodia elata

Key Observations :

  • Positional Isomerism : Parishins B and C are structural isomers, differing only in substituent positions (1,2- vs. 1,3-bis-substituted), which may alter steric effects and metabolic stability .

Analytical Differentiation

Mass spectrometry (MS) and chromatographic retention times are critical for distinguishing these compounds:

  • Parishin C : Deprotonated molecular ion at m/z 727.2086 [M−H]⁻ , with fragmentation patterns showing loss of gastrodin (m/z 459.1138) .
  • Parishin A : Molecular ion at m/z 995.3068 [M−H]⁻ , fragmented by sequential loss of gastrodin units .
  • Mono-Substituted Analogs: Simpler fragmentation profiles (e.g., m/z 459–548 range) due to fewer substituents .

Comparison with Non-Parishin Glucosides

Simpler glucosides isolated from Gastrodia elata and related species provide context for structural complexity:

  • Gastrodin: 4-(β-D-Glucopyranosyloxy)benzyl alcohol (m/z 331.1030 [M−H + HCOOH]⁻), a foundational unit in parishin synthesis .
  • Benzyl β-D-Glucopyranoside: A non-citrate glucoside with m/z 293 [M+Na]⁺, highlighting the diversity of glycosidic linkages in natural products .

Biological Activity

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate, also known as parishin B, is a compound derived from the rhizome of Gastrodia elata and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a citrate backbone with two 4-(D-glucopyranosyloxy)benzyl groups attached. The structure can be represented as follows:

C21H28O10\text{C}_{21}\text{H}_{28}\text{O}_{10}

Anticancer Properties

Recent studies highlight the anticancer potential of parishin B. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (CRC) cells, with mechanisms involving apoptosis induction. In vitro assays demonstrated that parishin B exhibited cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) while maintaining selectivity towards cancer cells over normal cells .

Table 1: Cytotoxicity of Parishin B Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Ratio (Normal: Cancer)
HCT-116 (CRC)12.52.1
293T (Normal)26.25-

Neuroprotective Effects

Parishin B has also been investigated for its neuroprotective properties. Studies indicate that it may enhance cognitive functions and provide protection against neurodegenerative conditions by modulating oxidative stress and inflammatory pathways .

The biological activity of parishin B is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Parishin B exhibits free radical scavenging capabilities, which may contribute to its neuroprotective effects.
  • Anti-inflammatory Effects : It modulates inflammatory responses through the inhibition of pro-inflammatory cytokines .

Study on CRC Cells

In a controlled study, parishin B was administered to HCT-116 colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an effective anticancer agent .

Neuroprotection in Animal Models

In vivo studies using rodent models have shown that administration of parishin B resulted in improved memory retention and reduced markers of neuroinflammation compared to control groups .

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